GSK-3b Inhibitor XI

Catalog No.
S1935416
CAS No.
626604-39-5
M.F
C18H15N5O3
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3b Inhibitor XI

CAS Number

626604-39-5

Product Name

GSK-3b Inhibitor XI

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO

GSK3β inhibitor XI is a potent inhibitor of glycogen synthase kinase 3β (GSK3β; Ki = 25 nM). It is selective for GSK3β over a panel of 79 kinases at a concentration of 10 μM. GSK3β inhibitor XI inhibits GSK3β in HEK293 cells (EC50 = 32 nM).

GSK-3β Inhibitor XI, also known as TWS119, is a cell-permeable, disubstituted pyrrolopyrimidine that functions as a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with a reported IC50 of 30 nM. [REFS-1, REFS-2] By inhibiting GSK-3β, the compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of the canonical Wnt signaling pathway. [1] This mechanism has established its utility in stem cell research, particularly for inducing neuronal differentiation in embryonic stem cells (ESCs) and embryonal carcinoma (EC) cells, an application for which it was originally identified via a high-throughput phenotypic screen. [REFS-1, REFS-3]

While multiple GSK-3β inhibitors are commercially available, they are not functionally interchangeable due to significant variations in potency, isoform specificity (GSK-3α vs. GSK-3β), and off-target kinase selectivity. [1] For example, compounds like CHIR99021 offer higher potency, while others such as SB-216763 exhibit a more promiscuous kinase binding profile. [REFS-1, REFS-2] Furthermore, specific compounds demonstrate unique in vivo properties, such as TWS119's documented ability to protect the blood-brain barrier in models of cerebral ischemia, a functional outcome not established for all class members. [3] Procuring an alternative based solely on target class without considering these quantitative differences introduces significant risk of altered biological response, poor reproducibility, and confounding off-target effects.

Defined Potency Profile Relative to Common In-Class Standards

GSK-3β Inhibitor XI (TWS119) exhibits a potent IC50 of 30 nM against GSK-3β. [1] This positions it as approximately 3.5-fold more potent than the common substitute AR-A014418 (IC50 = 104 nM) and comparable in potency to SB-216763 (IC50 = 34.3 nM). [REFS-2, REFS-3] It is, however, 4.5-fold less potent than the high-potency standard CHIR99021 (IC50 = 6.7 nM), providing a distinct and well-characterized effective concentration range. [4]

Evidence DimensionIn Vitro Potency (IC50) vs. GSK-3β
Target Compound Data30 nM
Comparator Or BaselineCHIR99021: 6.7 nM | AR-A014418: 104 nM | SB-216763: 34.3 nM
Quantified Difference~3.5x more potent than AR-A014418; ~4.5x less potent than CHIR99021
ConditionsCell-free enzymatic assay.

This allows for precise dose selection and cost-effective use in applications where maximal potency is not the primary requirement, while avoiding the lower potency of other common alternatives.

Demonstrated In Vivo Efficacy in Protecting Blood-Brain Barrier Integrity

In a rat model of transient middle cerebral artery occlusion (MCAO), intraperitoneal administration of TWS119 (30 mg/kg) significantly reduced blood-brain barrier (BBB) permeability compared to vehicle-treated controls. [1] This protective effect was quantified by a significant reduction in Evans blue dye leakage into the ischemic hemisphere. [REFS-1, REFS-2] This specific, functionally protective effect on the BBB during ischemic injury is a key differentiator for CNS applications, distinguishing it from other inhibitors where only basic BBB permeability may be known.

Evidence DimensionBlood-Brain Barrier Permeability (Evans Blue Index)
Target Compound DataSignificantly lower Evans Blue Index vs. vehicle
Comparator Or BaselineVehicle-treated MCAO rats (control)
Quantified DifferenceStatistically significant (p<0.05) reduction in BBB permeability
ConditionsIn vivo rat MCAO model, 24 hours post-ischemia.

For researchers studying stroke, traumatic brain injury, or other CNS pathologies involving BBB disruption, this compound provides validated in vivo evidence of a barrier-protective effect, reducing the risk of experimental failure associated with untested alternatives.

Solubility and Handling: Insoluble in Aqueous Media, Requiring Specific Formulation

GSK-3β Inhibitor XI (TWS119) is documented as being insoluble in water (<0.1 mg/mL), necessitating the use of organic solvents like DMSO for stock solutions. For in vivo use, established protocols require specific co-solvent formulations, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve a clear solution at concentrations suitable for administration (≥2.5 mg/mL). This contrasts with other inhibitors, such as the hydrochloride salt of CHIR-99021, which exhibit some aqueous solubility. [1]

Evidence DimensionAqueous Solubility
Target Compound Data< 0.1 mg/mL in H2O
Comparator Or BaselineRequires DMSO for stock and specific co-solvent systems (e.g., DMSO/PEG300/Tween-80) for in vivo formulation.
Quantified DifferenceQualitatively lower aqueous solubility than salt-form inhibitors.
ConditionsStandard laboratory conditions.

This information is critical for procurement and experimental planning, ensuring that buyers have the necessary solvents and formulation protocols in place to avoid issues with compound precipitation and ensure experimental reproducibility.

In Vivo CNS Ischemia and Neurotrauma Models

This compound is the right choice for in vivo studies of stroke or brain injury where mitigating blood-brain barrier disruption and edema is a key experimental goal, based on its demonstrated efficacy in reducing BBB permeability in MCAO rat models. [1]

Directed Neuronal Differentiation from Pluripotent Stem Cells

Ideal for researchers aiming to replicate or build upon foundational protocols for inducing neurogenesis from ESCs or ECs, as TWS119 was the specific molecule identified and validated in the original high-throughput screens for this purpose. [2]

Wnt Pathway Activation with a Mid-Range Potency Inhibitor

Serves as a well-characterized tool for activating Wnt/β-catenin signaling in cellular assays where the extreme potency of compounds like CHIR99021 is unnecessary or could risk off-target effects at higher concentrations, offering a more potent alternative to AR-A014418. [REFS-3, REFS-4]

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

349.11748936 Da

Monoisotopic Mass

349.11748936 Da

Heavy Atom Count

26

Wikipedia

GSK-3beta inhibitor XI

Dates

Last modified: 08-16-2023

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